molecular formula C27H24ClN3O4 B11397366 4-(3-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

4-(3-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11397366
M. Wt: 489.9 g/mol
InChI Key: XEXGKXHHRGSNTL-UHFFFAOYSA-N
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Description

4-(3-CHLOROPHENYL)-5-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrrolo[3,4-c]pyrazol-6-one core, which is a fused bicyclic system, and is substituted with various functional groups, including chlorophenyl, dimethoxyphenyl, and hydroxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-CHLOROPHENYL)-5-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: Functional groups such as chlorophenyl, dimethoxyphenyl, and hydroxyphenyl can be introduced through various substitution reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-CHLOROPHENYL)-5-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation, alkylation, and acylation reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield a corresponding ketone or aldehyde.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with similar structures have been studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, derivatives of this compound may be explored for their therapeutic potential. The presence of multiple functional groups allows for interactions with various biological targets.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 4-(3-CHLOROPHENYL)-5-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • **4-(3-CHLOROPHENYL)-5-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2-HYDROXYPHENYL)-1H-PYRROLO[3,4-C]PYRAZOL-6-ONE
  • **4-(3-CHLOROPHENYL)-5-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2-HYDROXYPHENYL)-1H,4H,5H-PYRROLO[3,4-C]PYRAZOL-6-ONE

Uniqueness

The uniqueness of 4-(3-CHLOROPHENYL)-5-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H24ClN3O4

Molecular Weight

489.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C27H24ClN3O4/c1-34-21-11-10-16(14-22(21)35-2)12-13-31-26(17-6-5-7-18(28)15-17)23-24(29-30-25(23)27(31)33)19-8-3-4-9-20(19)32/h3-11,14-15,26,32H,12-13H2,1-2H3,(H,29,30)

InChI Key

XEXGKXHHRGSNTL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(C3=C(C2=O)NN=C3C4=CC=CC=C4O)C5=CC(=CC=C5)Cl)OC

Origin of Product

United States

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